molecular formula C19H21FN2O3S B3562046 N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B3562046
M. Wt: 376.4 g/mol
InChI Key: RBFDRWNXUMHJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methylbenzenesulfonyl group, and a piperidine carboxamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl and methylbenzenesulfonyl groups. Common synthetic routes include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.

    Attachment of Methylbenzenesulfonyl Group: The methylbenzenesulfonyl group is attached using sulfonylation reactions with suitable sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or inhibits.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes influenced by the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
  • N-(3-Bromophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
  • N-(3-Methylphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Uniqueness

N-(3-Fluorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

IUPAC Name

N-(3-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-14-5-7-18(8-6-14)26(24,25)22-11-9-15(10-12-22)19(23)21-17-4-2-3-16(20)13-17/h2-8,13,15H,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFDRWNXUMHJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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